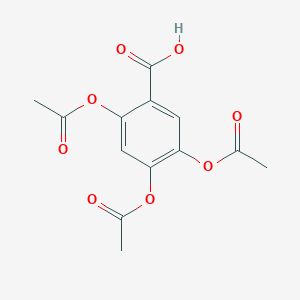

2,4,5-Tris(acetyloxy)benzoic acid

Beschreibung

BenchChem offers high-quality 2,4,5-Tris(acetyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Tris(acetyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

93620-88-3 |

|---|---|

Molekularformel |

C13H12O8 |

Molekulargewicht |

296.23 g/mol |

IUPAC-Name |

2,4,5-triacetyloxybenzoic acid |

InChI |

InChI=1S/C13H12O8/c1-6(14)19-10-5-12(21-8(3)16)11(20-7(2)15)4-9(10)13(17)18/h4-5H,1-3H3,(H,17,18) |

InChI-Schlüssel |

VZAWJRZQGGGJNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC(=C(C=C1C(=O)O)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

4-hydroxygentisic acid triacetate synonyms and nomenclature

An In-depth Technical Guide to Substituted Trihydroxybenzoic Acids: Elucidating the Nomenclature and Therapeutic Potential of 2,4,5-Trihydroxybenzoic Acid Derivatives

Introduction

The query for "4-hydroxygentisic acid triacetate" presents a unique challenge due to its absence in standard chemical literature and databases. A systematic deconstruction of the name suggests a plausible, yet undocumented, structure: "Gentisic acid" is 2,5-dihydroxybenzoic acid, and the addition of a hydroxyl group at the 4-position would yield 2,4,5-trihydroxybenzoic acid. The "triacetate" suffix implies the acetylation of all three hydroxyl groups, leading to the chemical name 2,4,5-triacetoxybenzoic acid.

Despite this logical derivation, publicly available scientific information on 2,4,5-triacetoxybenzoic acid is scarce. However, the parent compound, 2,4,5-trihydroxybenzoic acid, and its derivatives, notably 2,4,5-trimethoxybenzoic acid, are well-documented and possess significant scientific interest. This guide, therefore, will focus on these closely related and scientifically relevant compounds, providing an in-depth exploration of their nomenclature, properties, synthesis, and applications for researchers, scientists, and drug development professionals. We will also briefly touch upon the isomeric 3,4,5-triacetoxybenzoic acid, a derivative of gallic acid, to provide a broader context.

Part 1: Core Directive - A Structured Guide to 2,4,5-Trihydroxybenzoic Acid and Its Derivatives

This technical guide is structured to provide a comprehensive overview, beginning with the foundational nomenclature and chemical properties, moving into synthetic methodologies, and concluding with the significant applications and biological roles of these compounds.

Part 2: Scientific Integrity & Logic - An Expert's Perspective

As a senior application scientist, the following information is presented with a focus on not just the "what," but the "why" and "how," ensuring that the provided protocols and data are both accurate and contextually relevant for practical application.

Nomenclature and Synonyms

A clear understanding of chemical nomenclature is paramount for accurate scientific communication. The compounds discussed herein are derivatives of benzoic acid, and their naming follows IUPAC conventions.

2,4,5-Trihydroxybenzoic Acid

-

IUPAC Name: 2,4,5-trihydroxybenzoic acid[1]

-

Synonyms: Benzoic acid, 2,4,5-trihydroxy-; 3,4,6-trihydroxybenzoic acid[1]

-

CAS Number: 610-90-2[1]

2,4,5-Trimethoxybenzoic Acid

-

IUPAC Name: 2,4,5-trimethoxybenzoic acid[2]

3,4,5-Triacetoxybenzoic Acid

-

IUPAC Name: 3,4,5-triacetoxybenzoic acid

-

Synonyms: 3,4,5-tris(Acetyloxy)benzoic Acid[9]

-

Note: This is an acetylated derivative of gallic acid.

Chemical and Physical Properties

The physicochemical properties of these compounds are critical for their handling, formulation, and application in various experimental settings.

| Property | 2,4,5-Trihydroxybenzoic Acid | 2,4,5-Trimethoxybenzoic Acid |

| Molecular Formula | C₇H₆O₅[1] | C₁₀H₁₂O₅[2][4][7][10] |

| Molecular Weight | 170.12 g/mol [1] | 212.20 g/mol [2][4] |

| Appearance | - | White to off-white crystalline powder[4][6][11] |

| Melting Point | - | 143-145 °C[4][6][11] |

| Boiling Point | - | 300 °C[4][11] |

| Solubility | - | Soluble in water, DMSO (100 mg/mL), and slightly soluble in Chloroform[4][11][12] |

| pKa | - | 4.24 ± 0.10 (Predicted)[4][11] |

Synthesis and Methodologies

The synthesis of these benzoic acid derivatives often involves the modification of commercially available precursors. A common synthetic route to 2,4,5-trimethoxybenzoic acid involves the oxidation of 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 2,4,5-Trimethoxybenzoic Acid

This protocol describes a representative method for the oxidation of 2,4,5-trimethoxybenzaldehyde to 2,4,5-trimethoxybenzoic acid using potassium permanganate.

Materials:

-

2,4,5-trimethoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 2,4,5-trimethoxybenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Preparation: In a separate flask, prepare an aqueous solution of potassium permanganate.

-

Oxidation Reaction: Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Workup:

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture to remove the MnO₂.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the 2,4,5-trimethoxybenzoic acid.

-

-

Extraction and Purification:

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Causality in Experimental Choices:

-

Choice of Oxidant: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for converting aldehydes to carboxylic acids.

-

Reaction Quenching: The use of a reducing agent is crucial to neutralize the excess oxidant and facilitate the removal of manganese byproducts.

-

Acidification: The carboxylic acid product is soluble in its carboxylate form at basic or neutral pH. Acidification is necessary to protonate the carboxylate and induce precipitation, enabling its isolation.

Self-Validating System: The purity of the synthesized 2,4,5-trimethoxybenzoic acid can be validated by measuring its melting point and comparing it to the literature value (143-145 °C)[4][6][11]. Further characterization by spectroscopic methods such as ¹H NMR and IR spectroscopy would confirm the chemical structure.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 2,4,5-trimethoxybenzoic acid.

Applications and Biological Relevance

2,4,5-Trimethoxybenzoic acid and its derivatives have garnered significant interest in the pharmaceutical and life sciences sectors.

Pharmaceutical Intermediate:

-

Acotiamide Synthesis: 2,4,5-Trimethoxybenzoic acid is a key intermediate in the synthesis of Acotiamide, a gastroprokinetic agent used to treat functional dyspepsia[10][13].

Anti-inflammatory Activity:

-

2,4,5-Trimethoxybenzoic acid has been shown to inhibit inflammatory responses induced by lipopolysaccharides (LPS)[3].

-

Mechanism of Action: Its anti-inflammatory effects are mediated through the inhibition of the NF-κB and STAT signaling pathways[3]. It also plays a role in modulating macrophage phenotype, which is crucial in inflammation associated with conditions like diabetes[3].

Visualization of Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

While the initially queried "4-hydroxygentisic acid triacetate" remains an elusive compound, the exploration of its parent structure, 2,4,5-trihydroxybenzoic acid, and its well-characterized derivative, 2,4,5-trimethoxybenzoic acid (Asaronic acid), reveals a class of molecules with significant scientific and therapeutic potential. From their role as crucial intermediates in pharmaceutical synthesis to their intriguing anti-inflammatory properties, these substituted benzoic acids represent a fertile ground for further research and development. This guide provides a foundational understanding of their chemistry and biological relevance, intended to empower researchers in their scientific pursuits.

References

- Vihita Bio Chem Pvt. Ltd. (2025). 2,4,5-Trimethoxybenzoic Acid Manufacturer in India.

- MedChemExpress. (n.d.). 2,4,5-Trimethoxybenzoic acid (Asaronic acid).

- PubChem. (n.d.). 2,4,5-Trimethylbenzoic Acid.

- ChemicalBook. (2026, January 13). 2,4,5-Trimethoxybenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3,4,5-triacetoxybenzoic acid.

- PubChem. (n.d.). 2,4,5-Trihydroxybenzoic acid.

- Benchchem. (n.d.). Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry.

- Benchchem. (n.d.). 2,4,5-Trimethoxybenzoic acid chemical properties and structure.

- The Good Scents Company. (n.d.). 2,4,5-trimethoxybenzoic acid.

- Sigma-Aldrich. (n.d.). 2,4,5-Trimethoxybenzoic acid 99%.

- Santa Cruz Biotechnology. (n.d.). 2,4,5-Trimethoxybenzoic acid.

- Matrix Fine Chemicals. (n.d.). 2,4,5-TRIMETHOXYBENZOIC ACID.

- TCI EUROPE N.V. (n.d.). 2,4,5-Trimethoxybenzoic Acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4,5-Trimethoxybenzoic Acid. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.

- Benchchem. (2025, December). An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid: Discovery, History, and Scientific Applications.

- PharmaCompass. (n.d.). 2,4,5-Trimethoxybenzoic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- ChemicalBook. (2023, July 12). 3,4,5-TRIACETOXYBENZOIC ACID.

Sources

- 1. 2,4,5-Trihydroxybenzoic acid | C7H6O5 | CID 69129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-TRIMETHOXYBENZOIC ACID | CAS 490-64-2 [matrix-fine-chemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4,5-Trimethoxybenzoic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. 2,4,5-Trimethoxybenzoic acid | 490-64-2 [chemicalbook.com]

- 7. 2,4,5-Trimethoxybenzoic acid | CAS 490-64-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2,4,5-Trimethoxybenzoic Acid | 490-64-2 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 3,4,5-TRIACETOXYBENZOIC ACID | 6635-24-1 [chemicalbook.com]

- 10. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,4,5-trimethoxybenzoic acid, 490-64-2 [thegoodscentscompany.com]

- 13. benchchem.com [benchchem.com]

Application Notes & Protocols: Utilizing 2,4,5-Triacetoxybenzoic Acid as a Versatile Intermediate for Xanthone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of polyhydroxyxanthones using 2,4,5-triacetoxybenzoic acid as a key intermediate. This approach offers a strategic advantage by protecting the reactive hydroxyl groups on the benzoic acid moiety during the initial C-C bond formation, thereby potentially improving reaction yields and simplifying purification. The methodologies detailed herein leverage a robust two-step sequence: a Friedel-Crafts acylation to form a polyacetoxybenzophenone intermediate, followed by a deacetylation and acid-catalyzed intramolecular cyclization to yield the xanthone core. This document provides in-depth explanations of the chemical principles, step-by-step protocols, and expected outcomes to empower researchers in the synthesis of novel xanthone derivatives.

Introduction to Xanthone Synthesis and the Role of Intermediates

Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties.[2][3] The synthesis of the xanthone core is a pivotal step in the development of new therapeutic agents. Classical synthetic routes often involve the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids.[4]

A common strategy in organic synthesis is the use of protecting groups to temporarily mask reactive functional groups. In the context of xanthone synthesis, the hydroxyl groups of a polyhydroxybenzoic acid can interfere with the desired acylation reaction. By converting these hydroxyls to acetate esters, forming 2,4,5-triacetoxybenzoic acid, we create a more stable intermediate for the initial Friedel-Crafts acylation step. The acetate groups can then be readily removed in a subsequent step to facilitate the final cyclization to the xanthone scaffold.

The Strategic Advantage of 2,4,5-Triacetoxybenzoic Acid

The use of 2,4,5-triacetoxybenzoic acid as an intermediate offers several key advantages:

-

Enhanced Stability: The acetate groups are less reactive than the free hydroxyl groups under the Lewis acid conditions typically employed for Friedel-Crafts reactions, which can prevent unwanted side reactions.[5]

-

Improved Solubility: The acetylated form may exhibit better solubility in organic solvents commonly used for acylation reactions.

-

Controlled Reactivity: The acetate groups act as "masked" hydroxyls, which can be unveiled at a later, more strategic point in the synthetic sequence to drive the cyclization reaction.

Overall Synthetic Workflow

The synthesis of polyhydroxyxanthones via 2,4,5-triacetoxybenzoic acid can be conceptually broken down into three main stages, as illustrated in the workflow diagram below.

Caption: Overall workflow for xanthone synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triacetoxybenzoic Acid (Intermediate)

This protocol details the acetylation of 2,4,5-trihydroxybenzoic acid to form the key intermediate. The use of acetic anhydride in the presence of a base or an acid catalyst is a standard method for acetylating phenolic hydroxyl groups.[6][7]

Materials:

-

2,4,5-Trihydroxybenzoic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 2,4,5-trihydroxybenzoic acid (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (4.5-5.0 eq, to acetylate all three hydroxyl groups) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with DCM or EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,5-triacetoxybenzoic acid.

-

The product can be further purified by recrystallization if necessary.

Expected Outcome:

The product, 2,4,5-triacetoxybenzoic acid, should be a white to off-white solid. The yield is expected to be high, typically over 90%. Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the acetate groups and the carboxylic acid moiety.

| Compound | Starting Material: 2,4,5-Trihydroxybenzoic Acid | Product: 2,4,5-Triacetoxybenzoic Acid |

| Molecular Formula | C₇H₆O₅ | C₁₃H₁₂O₈ |

| Molecular Weight | 170.12 g/mol | 296.23 g/mol |

| Appearance | Crystalline solid | White to off-white solid |

Protocol 2: Synthesis of Polyacetoxybenzophenone via Friedel-Crafts Acylation

This protocol describes the Friedel-Crafts acylation of an activated phenol with 2,4,5-triacetoxybenzoic acid. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful and effective catalyst for this transformation, often driving the reaction to completion under milder conditions than traditional Lewis acids.[8][9] Phloroglucinol is used here as an example of a highly activated phenol.

Materials:

-

2,4,5-Triacetoxybenzoic Acid (from Protocol 1)

-

Phloroglucinol (1,3,5-trihydroxybenzene)

-

Eaton's Reagent (P₂O₅ in CH₃SO₃H)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, add 2,4,5-triacetoxybenzoic acid (1.0 eq) and phloroglucinol (1.0-1.2 eq).

-

Carefully add Eaton's reagent (typically 10 parts by weight relative to the benzoic acid derivative) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis shows the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate of the crude polyacetoxybenzophenone will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel if required.

Causality Behind Experimental Choices:

-

Eaton's Reagent: This reagent acts as both a solvent and a powerful catalyst. The methanesulfonic acid protonates the carboxylic acid, and the phosphorus pentoxide acts as a dehydrating agent, facilitating the formation of a highly electrophilic acylium ion, which is the key intermediate in Friedel-Crafts acylation.[9][10]

-

Phloroglucinol: As a highly electron-rich phenol, phloroglucinol is an excellent nucleophile for the Friedel-Crafts acylation, leading to high yields of the desired benzophenone.[11]

Caption: Formation of the benzophenone intermediate.

Protocol 3: Deacetylation and Cyclization to form Polyhydroxyxanthone

This final step involves the removal of the acetate protecting groups and the subsequent intramolecular cyclization to form the xanthone core. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it can catalyze both the hydrolysis of the esters and the dehydration required for ring closure.[12][13]

Materials:

-

Polyacetoxybenzophenone (from Protocol 2)

-

Polyphosphoric Acid (PPA)

-

Ice

Procedure:

-

Place the crude or purified polyacetoxybenzophenone (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (typically 10-20 parts by weight) to the flask.

-

Heat the mixture with stirring to 100-120 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to about 80 °C and then pour it carefully onto crushed ice.

-

The polyhydroxyxanthone product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash it extensively with water.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Mechanism Insight:

The PPA first catalyzes the hydrolysis of the acetate esters to reveal the free hydroxyl groups. The acidic environment then promotes the intramolecular electrophilic aromatic substitution, where a hydroxyl group from one ring attacks the carbonyl-activated second ring, followed by dehydration to form the stable tricyclic xanthone system.[1]

Characterization and Data

The final polyhydroxyxanthone product should be characterized to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Disappearance of acetate methyl proton signals. Appearance of aromatic and hydroxyl proton signals in the expected regions. |

| ¹³C NMR | Disappearance of acetate carbonyl and methyl carbon signals. Appearance of characteristic xanthone carbonyl carbon signal (around 180 ppm) and other aromatic carbon signals. |

| IR Spectroscopy | Disappearance of ester C=O stretch. Appearance of a broad O-H stretch and the xanthone C=O stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target polyhydroxyxanthone. |

Conclusion

The use of 2,4,5-triacetoxybenzoic acid as a protected intermediate provides a robust and logical pathway for the synthesis of polyhydroxyxanthones. The protocols detailed in this guide are based on well-established chemical principles and offer a reliable foundation for researchers to produce these valuable compounds. By understanding the rationale behind each step, scientists can further adapt and optimize these methods for the creation of a diverse library of xanthone derivatives for applications in drug discovery and development.

References

- Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current medicinal chemistry, 12(21), 2447-2479.

- de Koning, C. B., Cason, J. L., & van der Merwe, M. M. (2003). NOVEL METHODOLOGY FOR THE SYNTHESIS OF XANTHONES.

- Esteves, M. A., et al. (2023).

- Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.

- Chemistry Steps. (2025).

- BYJU'S. (n.d.).

- Esteves, M. A., et al. (2023).

- ChemicalBook. (n.d.). 2,4,5-TRIHYDROXYBENZOIC ACID synthesis.

- Patil, S. A., et al. (2009).

- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- Yuanita, E., et al. (2025). Synthesis of 3,7-dihydroxyxanthone Using Eaton's Catalyst and ZnCl2 via the MAOS Method. Science and Technology Indonesia.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Knisely, S. E., et al. (2013).

- S. Dias, Â., et al. (2022). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. MDPI.

- Reddy, T. S., & M, M. K. (2015). Rh-catalyzed direct synthesis of 2,2′-dihydroxybenzophenones and xanthones. RSC Advances.

- Begum, S., et al. (2023). Polyphosphoric Acid in Organic Synthesis.

- Hoefnagel, A. J., & van Bekkum, H. (1993). Process for the preparation of polyhydroxybenzophenones.

- Knisely, S. E., et al. (2013).

- Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine.

- Esteves, M. A., et al. (2023).

- Wang, Z., et al. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. RSC Publishing.

- Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. PubMed.

- Naeimi, H., Amini, A., & Moradian, M. (2013). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.

- ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis.

- CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google P

- askIITians. (2025). Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf.

- Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?.

- Locksley, H. D., & Murray, I. G. (1971). Studies in the xanthone series. Part XII. A general synthesis of polyoxygenated xanthones from benzophenone precursors. Journal of the Chemical Society, Perkin Transactions 1.

- PubChem. (n.d.). 2,4,5-Trihydroxybenzoic acid.

- Ghorbani-Vaghei, R., & Veisi, H. (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. "3,6-dimethoxyxanthone from 2,2’,4,4’- tetrahydroxy-benzophenone" by Sarah E. Knisely, Faith R. Rosario et al. [scholarcommons.sc.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]

- 9. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. ccsenet.org [ccsenet.org]

- 13. researchgate.net [researchgate.net]

Application Note: High-Yield Deprotection of 2,4,5-Tris(acetyloxy)benzoic Acid

Abstract

The deprotection of 2,4,5-Tris(acetyloxy)benzoic acid (also known as 2,4,5-triacetoxybenzoic acid) to yield 2,4,5-trihydroxybenzoic acid presents a specific challenge: the high susceptibility of the electron-rich polyphenolic product to oxidative degradation (browning/quinone formation) under basic or aerobic conditions.[1] This guide details two validated protocols: a Standard Acidic Hydrolysis (Method A) , prioritized for maximizing product purity and stability, and a Rapid Basic Hydrolysis (Method B) , optimized for throughput under strictly anaerobic conditions. Critical parameters regarding solvent deoxygenation and pH control are analyzed to ensure reproducibility.

Introduction & Chemical Context

2,4,5-Trihydroxybenzoic acid is a structural isomer of gallic acid and a key intermediate in the synthesis of bioactive polyphenols and antiviral agents (e.g., HIV-1 RNase H inhibitors).[1] The precursor, 2,4,5-Tris(acetyloxy)benzoic acid, is typically generated to protect the sensitive phenolic moieties during earlier synthetic steps.[1]

The Oxidation Challenge

Upon removal of the acetyl groups, the resulting electron-rich aromatic ring becomes highly prone to oxidation.

-

Risk Factor: In the presence of base (alkaline pH) and oxygen, the phenolate anions rapidly oxidize to form para- or ortho-quinones (e.g., 2-hydroxy-1,4-benzoquinone derivatives), leading to irreversible polymerization and dark brown impurities.[1][2]

-

Mitigation: This protocol prioritizes acidic hydrolysis to keep the phenols protonated, significantly reducing their oxidation potential.

Reaction Mechanism

The deprotection proceeds via nucleophilic acyl substitution. In acidic media, the carbonyl oxygen of the acetyl group is protonated, activating it for nucleophilic attack by water/methanol.

Mechanism Visualization

Figure 1: Acid-catalyzed hydrolysis pathway minimizing phenolate formation.[2]

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert (N₂ or Ar) | Mandatory.[1][2] Oxygen exposure turns the product brown/black immediately. |

| Solvent System | MeOH : HCl (10:1) | Methanol solubilizes the organic ester; HCl catalyzes cleavage without forming phenolates.[1] |

| Temperature | Reflux (65°C) | Required to drive the hydrolysis of the sterically hindered ester at C2/C4. |

| Workup pH | < 2.0 | Maintaining low pH during extraction prevents oxidation.[2] |

Experimental Protocols

Method A: Acidic Hydrolysis (Recommended)

Best for: High purity, sensitive substrates, and preventing oxidation.

Reagents:

-

Substrate: 2,4,5-Tris(acetyloxy)benzoic acid (1.0 equiv)[1]

-

Solvent: Methanol (HPLC grade, degassed)

-

Catalyst: 3M Hydrochloric Acid (aq) or Conc. HCl

Protocol Steps:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (N₂) for 10 minutes.

-

Dissolution: Add the substrate (e.g., 1.0 g, 3.2 mmol) to Methanol (15 mL). Stir until suspended/dissolved.

-

Acid Addition: Add 3M HCl (5 mL) or Conc. HCl (1 mL) dropwise.

-

Note: A slight exotherm may occur.[2]

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) under N₂ atmosphere.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC.

-

Endpoint: Disappearance of the tri-acetate spot (Rf ~0.5) and appearance of the polar product (Rf < 0.1). Reaction time is typically 2–4 hours .[2]

-

-

Workup:

-

Purification: Recrystallize from Water/Ethanol or purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Method B: Basic Hydrolysis (Fast / Scale-Up)

Best for: Rapid throughput.[2] Requires strict anaerobic handling.

Reagents:

Protocol Steps:

-

Deoxygenation (Critical): Sparge all water and solvents with Argon for 15 mins prior to use.

-

Hydrolysis: Dissolve substrate in deoxygenated water (or 1:1 MeOH/Water). Add NaOH solution under Argon flow.[2]

-

Observation: Solution may turn yellow.[2] If it turns dark brown/black, oxygen has entered (irreversible degradation).

-

-

Reaction: Stir at Room Temperature for 30–60 minutes.

-

Quench: Immediately acidify with 6M HCl to pH 1.0 while still under Argon. The solution should lighten in color.

-

Isolation: Extract immediately with Ethyl Acetate as in Method A.

Analytical Validation & QC

Expected Data for 2,4,5-Trihydroxybenzoic Acid:

| Technique | Expected Signal | Notes |

| HPLC (C18) | Retention time < Substrate | Product is significantly more polar.[1][2] Use UV 254/280 nm.[2] |

| 1H NMR (DMSO-d6) | Loss of Acetyl singlets (~2.2 ppm) | Aromatic protons will shift upfield due to increased electron density from free -OH.[2] |

| Appearance | Off-white to pale beige solid | Dark brown indicates oxidation (quinone content).[2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is Black/Tar | Oxidation during hydrolysis | Switch to Method A (Acidic). Ensure strict N₂ purging. Add 1% Sodium Bisulfite to the aqueous layer during workup as an antioxidant. |

| Incomplete Deprotection | Steric hindrance | Increase reflux time or acid concentration.[2] Ensure Methanol is anhydrous if using HCl gas to drive transesterification.[2] |

| Low Yield | Water solubility | The product is water-soluble.[2] Saturate the aqueous layer with NaCl (salt out) before Ethyl Acetate extraction. Repeat extractions 4-5 times. |

Workflow Visualization

Figure 2: Step-by-step workflow for the acidic deprotection protocol.

References

-

Synthesis of 2,4,5-trihydroxybenzoate derivatives

- Source: PubChem & PubMed (NIH).

-

Link:

-

General Protocol for Acetoxybenzoic Acid Deprotection

-

Oxidation Sensitivity of Hydroxybenzoic Acids

- Source: The Open Medicinal Chemistry Journal. "Oxidation of Hydroxy- and Dihydroxybenzoic Acids."

-

Link:[1]

-

Analogous Deprotection (1,2,4-Triacetoxybenzene)

Sources

Application Note & Protocols: Strategic Amide Bond Formation with 2,4,5-Triacetoxybenzoic Acid

Introduction

The formation of an amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] This linkage is the cornerstone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals. The coupling of carboxylic acids with amines, while conceptually simple, is complicated by the competing acid-base reaction which forms a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is essential for efficient amide bond formation.

This guide provides a detailed technical overview and actionable protocols for the coupling of 2,4,5-triacetoxybenzoic acid with various amines. This substrate, a protected form of 2,4,5-trihydroxybenzoic acid (a protocatechuic acid derivative), presents unique considerations due to the presence of three acetate esters. These groups serve as protecting groups for the phenolic hydroxyls but also contribute to the steric and electronic environment of the carboxylic acid.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative analysis of synthetic strategies, step-by-step protocols, and troubleshooting guidance to enable robust and reproducible synthesis of target amide derivatives.

Mechanistic Principles and Strategic Choices

The successful coupling of 2,4,5-triacetoxybenzoic acid to an amine hinges on the selective activation of its carboxylic acid moiety without compromising the integrity of the acetate protecting groups. Two primary, well-established strategies are employed for this transformation: carbodiimide-mediated coupling and the formation of an intermediate acyl chloride. The choice between these methods depends on the amine's reactivity, steric hindrance, and the overall sensitivity of the substrates.

Strategy 1: Carbodiimide-Mediated Activation

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers that facilitate amide bond formation without being incorporated into the final product.[3][4] The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by a primary amine to yield the desired amide.[7]

However, the O-acylisourea intermediate is unstable in aqueous solutions and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[8] To mitigate this and improve efficiency, an additive like N-hydroxysuccinimide (NHS) is often included.[3][4] NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester, which then cleanly reacts with the amine.[3] This two-step, one-pot process is highly efficient and generally performed under mild conditions, preserving the acetate groups.

Strategy 2: Acyl Chloride Formation

An alternative, more traditional approach involves converting the carboxylic acid to a highly reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][9] The resulting 2,4,5-triacetoxybenzoyl chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[9]

This method is robust and often effective for less reactive or sterically hindered amines.[10] However, the conditions for forming the acyl chloride are harsher than carbodiimide methods and may not be suitable for sensitive substrates. While the acetate groups are generally stable, careful control of temperature and reaction time is advised.

Critical Parameters and Reagent Selection

Optimizing the coupling reaction requires careful consideration of several factors. The choice of reagents, solvent, and base can significantly impact yield, purity, and reaction time.

Comparison of Coupling Strategies

The selection of a coupling strategy is the most critical decision. The table below summarizes the key features of the primary methods discussed.

| Strategy | Activating Agent(s) | Additives | Typical Solvents | Key Advantages | Potential Drawbacks |

| Carbodiimide | EDC, DIC, DCC | HOBt, NHS | DMF, DCM, ACN | Mild conditions, high yields, low racemization with additives, water-soluble byproducts (EDC).[8][11] | Formation of N-acylurea byproduct, cost of reagents, less effective for highly hindered substrates.[1][8] |

| Phosphonium/Aminium | BOP, PyBOP, HATU, HBTU | None required | DMF, NMP | High efficiency, rapid reactions, low racemization, suitable for hindered couplings.[12][13][14] | Can be carcinogenic (BOP byproduct), higher cost.[12] |

| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | None required | DCM, Toluene | Highly reactive intermediate, effective for unreactive amines, low-cost reagents.[9] | Harsh conditions (heat, acidic byproduct), potential for side reactions with sensitive functional groups. |

Solvent and Base Selection

-

Solvents : Aprotic solvents are standard.[2]

-

Dimethylformamide (DMF) is an excellent solvent for most coupling reactions due to its high polarity, which helps dissolve reactants and intermediates.[12][15]

-

Dichloromethane (DCM) is a less polar option, often used for its ease of removal during workup.[2][15]

-

Acetonitrile (ACN) can also be employed and is particularly useful in protocols involving DMAP.[13]

-

-

Bases : A non-nucleophilic organic base is crucial to neutralize acids formed during the reaction without competing with the primary amine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two primary coupling strategies. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: High-Efficiency EDC/NHS Mediated Amide Coupling

This protocol is the recommended starting point for most primary and secondary amines due to its mild conditions and high efficiency.

Reagent Stoichiometry

| Reagent | Molar Equivalents | Purpose |

| 2,4,5-Triacetoxybenzoic Acid | 1.0 | Limiting Reagent |

| Amine | 1.1 - 1.2 | Nucleophile |

| EDC•HCl | 1.2 - 1.5 | Carboxylic Acid Activator |

| NHS | 1.2 - 1.5 | Stabilizing Additive |

| DIEA or TEA | 2.0 - 3.0 | Non-nucleophilic Base |

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

-

Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4,5-triacetoxybenzoic acid (1.0 eq.).

-

Dissolution : Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.5 M) and stir until all solids are dissolved.

-

Reagent Addition : Add the amine (1.1 eq.), NHS (1.2 eq.), and DIEA (2.5 eq.) to the solution.

-

Activation : Cool the flask to 0 °C in an ice bath. Once cooled, add EDC•HCl (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup :

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and EDC-urea), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Acyl Chloride Method

This protocol is suitable for less reactive amines or when carbodiimide reagents prove ineffective. It is a two-step procedure.

Step 2a: Formation of 2,4,5-Triacetoxybenzoyl Chloride

-

Setup : To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 2,4,5-triacetoxybenzoic acid (1.0 eq.).

-

Reagent Addition : Add thionyl chloride (SOCl₂) (2.0-5.0 eq.), optionally with a catalytic amount of DMF (1-2 drops).

-

Reaction : Heat the mixture to reflux (approx. 75-80 °C) for 1-3 hours. The solid should dissolve as the reaction proceeds.

-

Isolation : After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can aid removal). The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step 2b: Amide Formation

-

Setup : In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.[9]

-

Addition : Cool the amine solution to 0 °C. Dissolve the crude 2,4,5-triacetoxybenzoyl chloride from Step 2a in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring & Workup : Monitor the reaction by TLC. Upon completion, perform an aqueous workup similar to Protocol 1 (wash with dilute acid, base, and brine).

-

Purification : Dry, concentrate, and purify the crude product by flash column chromatography.

Troubleshooting and Advanced Considerations

-

Low Yield : If the yield is low with EDC/NHS, consider switching to a more potent phosphonium or aminium reagent like HATU or PyBOP, which are known to be effective for difficult couplings.[13][14] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.[3]

-

Sterically Hindered Amines : For bulky secondary amines or sterically demanding anilines, the acyl chloride method may provide better results.[1][10] Alternatively, increasing the reaction temperature (e.g., to 40-50 °C) and using a high-potency coupling reagent like HATU can overcome steric barriers.

-

Electron-Deficient Amines : Aromatic amines with electron-withdrawing groups are poor nucleophiles. For these substrates, a protocol using EDC in combination with a full equivalent of an acylation catalyst like DMAP (4-dimethylaminopyridine) in acetonitrile may be more effective.[13]

-

Purification Challenges : The urea byproduct from EDC is water-soluble and typically removed during the acidic wash. If DCC or DIC are used, the corresponding ureas are poorly soluble and must be removed by filtration.

References

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a: Synthesis of Peptides and Peptidomimetics. (2005). Thieme. [This is a foundational reference in peptide and amide synthesis, paraphrased knowledge from search result[16]]

-

Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link][5]

-

PrepChem.com. (n.d.). Synthesis of 3,4,5-triacetoxybenzoic acid. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link][17]

-

Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Retrieved from [Link][18]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. Retrieved from [Link][12]

-

O'Brien, A. G., Maruyama, T., & Movassaghi, M. (2009). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link][10]

-

Shinde, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link][13]

-

ResearchGate. (2020, January 16). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link][7]

-

Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link][1]

-

Blacklock, T. J., et al. (1988). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. Retrieved from [Link][11]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link][4]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link][15]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][14]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Lab Reporter [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. prepchem.com [prepchem.com]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hepatochem.com [hepatochem.com]

- 15. peptide.com [peptide.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 18. rsc.org [rsc.org]

Application Note: Solvent Selection & Recrystallization Protocols for Acetylated Benzoic Acids

Executive Summary

Recrystallization of acetylated benzoic acids—most notably Acetylsalicylic Acid (ASA)—presents a specific physicochemical paradox. While the acetyl ester moiety renders the molecule susceptible to hydrolysis in hot aqueous media, the carboxylic acid group necessitates polar protic solvents for optimal dissolution.

This Application Note provides a rigorous, mechanism-based approach to solvent selection. We contrast the traditional Ethanol/Water system (high risk of hydrolysis, high yield) with a pharmaceutical-grade Ethyl Acetate/Heptane system (anhydrous, high stability). This guide is designed for drug development professionals requiring high-purity isolation (>99.5%) where hydrolytic degradation products (Salicylic Acid) must be minimized below ICH thresholds.

Part 1: The Physicochemical Challenge

The Hydrolysis Mechanism

The primary failure mode in ASA recrystallization is the cleavage of the ester linkage. This reaction is acid-catalyzed (autocatalytic, as the product is salicylic acid) and temperature-dependent.

-

Reaction:

-

Kinetics: In aqueous buffers, hydrolysis follows pseudo-first-order kinetics.[1] The rate constant (

) increases significantly above 60°C. -

Implication: Protocols involving boiling water or prolonged heating in aqueous alcohols will inevitably introduce salicylic acid impurities, often detectable by a lower melting point or positive Ferric Chloride test.

Solubility Profile

To design a crystallization process, we analyze the solute-solvent interactions using Hansen Solubility Parameters (HSP) and empirical data.

| Solvent | Solubility (mg/mL @ 25°C) | Solubility (mg/mL @ Boiling) | Role | CHEM21 Green Rating |

| Ethanol | ~80 | >500 | Solvent | Recommended |

| Ethyl Acetate | >100 | Very High | Solvent | Recommended |

| Water | 3.3 | ~30 | Anti-Solvent | Recommended |

| Heptane | <1 | <5 | Anti-Solvent | Recommended |

| Toluene | ~15 | Moderate | Intermediate | Problematic (VOC) |

Data aggregated from standard physicochemical tables and experimental validation.

Part 2: Solvent Selection Strategy

The selection process must balance Solubility Power (Thermodynamics) with Chemical Stability (Kinetics).

Decision Logic

For pharmaceutical applications, "Green" chemistry principles (using CHEM21 guides) must be integrated with stability requirements.

Caption: Decision matrix for selecting solvent systems based on stability requirements.

Part 3: Experimental Protocols

Protocol A: The Modified Ethanol/Water System

Best for: Initial purification of crude synthesis where minor hydrolysis is acceptable or yield is the priority.

The "Cold-Crash" Modification: Standard textbooks suggest dissolving ASA in boiling water. Do not do this. It guarantees degradation. Instead, use Ethanol as the primary solvent to keep temperatures lower.

-

Dissolution: Place 5.0 g of crude acetylated acid in a 125 mL Erlenmeyer flask.

-

Primary Solvent: Add minimal Ethanol (approx. 15 mL) and warm gently to 50-60°C on a water bath until dissolved. Do not exceed 60°C.

-

Anti-Solvent Addition: Slowly add warm (45°C) distilled water. Add roughly 30-40 mL until the solution becomes faintly turbid (cloudy) and the turbidity persists for 2-3 seconds.

-

Clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution is now saturated.

-

Nucleation: Remove from heat immediately. Cover and allow to cool to room temperature undisturbed (20 mins).

-

Growth: Once crystals appear, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filtration: Filter via Buchner funnel. Wash with cold water. Dry in a desiccator (silica gel), not an oven (heat promotes degradation).

Protocol B: The Anhydrous Ethyl Acetate/Heptane System

Best for: Pharmaceutical Reference Standards, high-purity isolation, and highly moisture-sensitive derivatives.

Mechanism: Ethyl Acetate (EtOAc) acts as a hydrogen-bond acceptor, dissolving the acid effectively without nucleophilic attack. Heptane acts as the non-polar anti-solvent to drive precipitation.

-

Preparation: Ensure all glassware is dry. Moisture is the enemy.

-

Dissolution: Place 5.0 g of crude material in a flask. Add minimal Ethyl Acetate (approx. 10-12 mL).

-

Heating: Heat gently to 70°C (EtOAc boils at 77°C) until fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities (dust/polymers) are present, filter rapidly through a pre-warmed fluted filter paper.

-

Anti-Solvent Titration:

-

Keep the EtOAc solution warm (~60°C).

-

Add n-Heptane dropwise via addition funnel or pipette.

-

Observation: You will see local precipitation that redissolves. Continue adding until a faint cloudiness persists.

-

Ratio: Typical ratio is 1:2 or 1:3 (EtOAc:Heptane).

-

-

Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.

-

Crystallization: Allow to cool slowly to room temperature. Do not agitate; agitation promotes small, impure crystals.

-

Harvest: Cool to 4°C. Filter and wash with a 1:3 cold mixture of EtOAc:Heptane.

-

Drying: Vacuum dry at 40°C.

Part 4: Process Analytical Technology (PAT) & Verification

To validate the success of the recrystallization, specific analytical markers must be checked.

Workflow Visualization

Caption: Standard recrystallization workflow with critical control points.

Quality Control Metrics

| Test | Expected Result (Pure Aspirin) | Failure Mode Indicator |

| Melting Point | 135°C (Sharp range: 134-136°C) | Broad range or <130°C (indicates Salicylic Acid) |

| Ferric Chloride Test | Negative (No Color) | Purple/Violet (Positive for Phenols/Salicylic Acid) |

| FTIR Spectroscopy | Ester C=O stretch @ ~1750 cm⁻¹ | Broad OH stretch @ 3200-3500 cm⁻¹ (Phenolic OH) |

Part 5: Troubleshooting Guide

Problem: Oiling Out (Liquid phase separation instead of crystals)

-

Cause: The temperature dropped too fast, or the solvent/anti-solvent ratio is too high in polarity difference.

-

Solution: Reheat to dissolve the oil. Add a small amount of the good solvent (EtOAc or EtOH). Scratch the glass to induce nucleation during cooling.

Problem: Low Yield

-

Cause: Too much solvent used during the hot phase.

-

Solution: Evaporate 20-30% of the solvent volume using a rotary evaporator and cool again.

Problem: Purple Color with

-

Solution: You used Protocol A with too much heat. Reprocess using Protocol B (Anhydrous).

References

-

Vogel's Textbook of Practical Organic Chemistry. (5th Ed).

-

(General Reference)

-

-

PubChem. Aspirin (Acetylsalicylic Acid)

-

[Link]

-

-

CHEM21 Solvent Selection Guide. Green Chemistry solvent rankings for pharmaceutical use.

-

[Link]

-

-

American Chemical Society (ACS). Solvent Selection Tool & Green Chemistry Principles.

-

[Link]

-

-

ScienceDirect / Elsevier. Kinetics of Aspirin Hydrolysis in Aqueous Media.

-

[Link]

-

Sources

Application Note: Rapid and Efficient Synthesis of 2,4,5-Tris(acetyloxy)benzoic Acid via Microwave-Assisted Acetylation

Introduction: Accelerating Synthesis with Microwave Technology

In the landscape of pharmaceutical research and drug development, the efficient synthesis of novel and existing compounds is paramount. 2,4,5-Tris(acetyloxy)benzoic acid, a derivative of 2,4,5-trihydroxybenzoic acid, holds potential as a building block in the synthesis of more complex molecules with therapeutic applications. The precursor, 2,4,5-trihydroxybenzoic acid, is a phenolic compound with known antioxidant properties.[1][2] The acetylation of its hydroxyl groups can modify its physicochemical properties, such as solubility and bioavailability, making it a target of interest for medicinal chemists.

Traditionally, acetylation reactions are conducted using conventional heating methods, which can be time-consuming and energy-intensive.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that significantly accelerates chemical reactions, often leading to higher yields and purer products in a fraction of the time.[4][5] Microwave energy directly interacts with polar molecules in the reaction mixture, resulting in rapid and uniform heating that is not achievable with conventional methods.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of 2,4,5-Tris(acetyloxy)benzoic acid using a dedicated microwave reactor. The described method is solvent-free, which further enhances its green chemistry credentials.[6][7]

The Chemistry: Acetylation of Phenolic Hydroxyl Groups

The core of this synthesis is the esterification of the three phenolic hydroxyl groups of 2,4,5-trihydroxybenzoic acid with acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of each hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of an acetyl ester and acetic acid as a byproduct. While this reaction can occur without a catalyst, the use of microwave irradiation dramatically increases the reaction rate.[8]

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2,4,5-Trihydroxybenzoic acid | ≥98% | Commercially Available |

| Acetic Anhydride | ACS Reagent Grade, ≥98% | Commercially Available |

| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | N/A |

| 10 mL Microwave Reaction Vial | with stir bar | N/A |

| Rotary Evaporator | Standard laboratory grade | N/A |

| pH paper | N/A | |

| Ice bath | N/A | |

| Filtration apparatus | Buchner funnel, filter paper | N/A |

| Analytical Balance | 0.001 g readability | N/A |

| NMR Spectrometer | 400 MHz or higher | N/A |

| FT-IR Spectrometer | N/A |

Safety Precautions

-

Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis.[3] Domestic microwave ovens are not suitable and can be extremely dangerous.[3] Ensure the reaction vessel is properly sealed and do not exceed the recommended volume, temperature, or pressure limits of the instrument.[3]

-

Pressure: This reaction generates acetic acid as a byproduct, which can increase the pressure inside the sealed vessel. Monitor the pressure throughout the reaction.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4,5-trihydroxybenzoic acid (e.g., 170 mg, 1.0 mmol).

-

Addition of Acetylating Agent: In a fume hood, carefully add acetic anhydride (e.g., 0.85 mL, 9.0 mmol) to the reaction vial. This represents a significant excess to ensure complete acetylation and to act as the reaction solvent.

-

Vessel Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows (these may require optimization depending on the specific microwave unit):

-

Temperature: 120 °C

-

Ramp Time: 2 minutes

-

Hold Time: 5 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the target temperature)

-

Stirring: High

-

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's cooling system.

-

Work-up:

-

Once cooled, carefully uncap the vial in the fume hood.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 20 mL). This will quench the excess acetic anhydride and precipitate the product.

-

Stir the mixture for 10-15 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.

-

Dry the product under vacuum or in a desiccator to a constant weight.

-

-

Characterization: Confirm the identity and purity of the synthesized 2,4,5-Tris(acetyloxy)benzoic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Reaction Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of 2,4,5-Tris(acetyloxy)benzoic acid.

Expected Results and Discussion

This microwave-assisted protocol is expected to yield 2,4,5-Tris(acetyloxy)benzoic acid in a high yield (typically >90%) and purity after a short reaction time. The solvent-free approach simplifies the work-up procedure and minimizes waste, aligning with the principles of green chemistry.[13]

Troubleshooting:

-

Incomplete Reaction: If analysis shows the presence of starting material or partially acetylated intermediates, the reaction time or temperature can be increased. However, care should be taken to avoid decomposition at excessively high temperatures.

-

Low Yield: Ensure the reaction vial is properly sealed to prevent the loss of volatile reagents. Inefficient precipitation during the work-up can also lead to lower yields; ensure the water is ice-cold and allow sufficient time for precipitation.

Conclusion

The microwave-assisted synthesis of 2,4,5-Tris(acetyloxy)benzoic acid offers a significant improvement over traditional heating methods. This protocol provides a rapid, efficient, and environmentally friendly route to this valuable compound. The detailed steps and safety considerations outlined in this application note are intended to enable researchers to safely and successfully implement this modern synthetic technique in their laboratories.

References

- ACG Publications. (n.d.). Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid as an organo-catalyst under solvent-free conditions.

- PMC. (2024, November 25).

- Zhang, Y.-Q., Li, Y.-C., Zhu, J.-H., Li, Z.-F., Guo, G.-Z., & Chen, D.-P. (2014, November 6). Microwave-Assisted Acetylation of Phenols without Catalyst Under Solvent Free Condition. Asian Journal of Chemistry.

- Echemi. (2022, May 20).

- Academia.edu. (n.d.).

- ACS Publications. (2011, January 18). Microwave-Assisted Solvent-Free Acetylation of Some Alcohols Catalyzed by Keggin-Type Heteropoly Acids | Industrial & Engineering Chemistry Research.

- ResearchGate. (2025, August 6).

- MDPI. (2009, September 11).

- ResearchGate. (2025, August 6).

- Journal of Medicinal and Chemical Sciences. (2018, August 29). Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines.

- (n.d.). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth.

- Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?

- CEM Corporation. (n.d.).

- Jubilant Ingrevia. (n.d.).

- Carl ROTH. (n.d.).

- Green Chemistry (RSC Publishing). (2001, September 19).

- Taylor & Francis. (n.d.). Trihydroxybenzoic acid – Knowledge and References.

- CymitQuimica. (n.d.). CAS 610-02-6: 2,3,4-Trihydroxybenzoic acid | CymitQuimica.

- (n.d.). GALLIC ACID.

- Wikipedia. (n.d.). Gallic acid.

- Sigma-Aldrich. (n.d.). 3,4,5-Tris(acetyloxy)benzoic acid | 6635-24-1.

- MDPI. (2022, February 10). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)

- PubChemLite. (n.d.). 3,4,5-tris(acetyloxy)benzoic acid (C13H12O8).

- Benchchem. (n.d.). A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals.

- Benchchem. (n.d.). Technical Support Center: Purity Assessment of 2,4,5-Trimethoxybenzoic Acid via NMR Spectroscopy.

Sources

- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]

- 2. CAS 610-02-6: 2,3,4-Trihydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Safety Considerations for Microwave Synthesis [cem.com]

- 4. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst [academia.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. quora.com [quora.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. carlroth.com [carlroth.com]

- 13. ACG Publications - Microwave-assisted acetylation of alcohols, phenols, and amines using phthalimide-N-sulfonic acid as an organo-catalyst under solvent-free conditions [acgpubs.org]

Caption: Interrelationship of critical control parameters for scale-up.

Application Notes & Protocols

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2,4,5-triacetoxybenzoic acid (TABA). Moving from a laboratory benchtop procedure to a larger-scale manufacturing process introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide details a robust, self-validating protocol, starting from a foundational lab-scale synthesis and progressing to critical considerations for pilot or industrial-scale production. We will explore the causality behind key experimental choices, from reactor design and heat management to purification strategies and quality control. The protocols and insights provided are intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Background

2,4,5-Triacetoxybenzoic acid (TABA) is a derivative of 2,4,5-trihydroxybenzoic acid. Its structure, featuring three acetyl groups, makes it an interesting compound for various applications, including as a potential intermediate in the synthesis of more complex molecules and as an analogue in structure-activity relationship studies of bioactive compounds like aspirin. The synthesis of TABA is analogous to the well-established synthesis of acetylsalicylic acid (aspirin), involving the acetylation of hydroxyl groups on a benzoic acid scaffold.[1][2]

While laboratory-scale synthesis is straightforward, the scale-up process is non-linear and requires a thorough understanding of chemical engineering principles to ensure safety, efficiency, and product consistency. The primary transformation is the esterification of the three phenolic hydroxyl groups of 2,4,5-trihydroxybenzoic acid using an acetylating agent, typically acetic anhydride, with an acid catalyst. The reaction is highly exothermic, a critical factor that governs the entire scale-up strategy.

Foundational Laboratory-Scale Synthesis Protocol

A validated laboratory procedure is the essential starting point for any scale-up endeavor. This protocol establishes baseline parameters for yield, purity, and reaction time.

Objective: To synthesize and purify TABA on a laboratory scale (1-15 gram).[3]

Materials:

-

2,4,5-Trihydroxybenzoic Acid (≥98%)

-

Acetic Anhydride (≥99%)

-

Phosphoric Acid (85%) or Concentrated Sulfuric Acid (catalyst)

-

Toluene (for recrystallization)

-

Hexane (for recrystallization)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum source

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 2,4,5-trihydroxybenzoic acid with 15 mL of acetic anhydride.

-

Catalyst Addition: While stirring, cautiously add 5-10 drops of 85% phosphoric acid to the mixture.[4]

-

Heating: Attach a condenser and heat the mixture in a water bath maintained at 80-90°C for 20 minutes. Stir continuously to ensure a homogenous reaction.

-

Quenching: Remove the flask from the heat and allow it to cool for a few minutes. Cautiously add 5 mL of cold deionized water to the flask under a fume hood to quench the excess acetic anhydride. This step is exothermic and will produce acetic acid vapors.[1]

-

Precipitation: Add an additional 50 mL of cold deionized water to the mixture and place the flask in an ice bath for 30 minutes to facilitate the precipitation of the crude TABA product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two portions of 20 mL cold deionized water to remove residual acetic acid and catalyst.[4]

-

Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot toluene. Once dissolved, add hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[1]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Core Principles for Scale-Up

Scaling the synthesis from grams to kilograms requires a fundamental shift in approach. Direct multiplication of lab-scale quantities is unsafe and inefficient. The following sections detail the critical adjustments and considerations.

Thermodynamics and Heat Management

The acetylation of phenolic groups is a highly exothermic reaction. On a large scale, the ratio of surface area (for heat dissipation) to volume (for heat generation) decreases dramatically. This makes efficient heat removal the most critical safety and process control parameter.

-

Causality: Failure to control the reaction temperature can lead to a thermal runaway, causing the reaction mixture to boil violently, generating excessive pressure, and potentially leading to reactor failure.[3] Elevated temperatures also promote the formation of undesirable, often colored, by-products through decomposition and side reactions.

-

Scale-Up Strategy:

-

Reactor Choice: Utilize a jacketed reactor (glass-lined or stainless steel) connected to a thermal control unit (TCU) capable of both heating and rapid cooling.

-

Controlled Addition: Instead of adding all reagents at once, the acetic anhydride should be added slowly and sub-surface to the slurry of 2,4,5-trihydroxybenzoic acid. The addition rate must be directly tied to the reactor's ability to maintain the target temperature (e.g., 50-60°C).

-

Emergency Cooling: The system should be equipped with an emergency cooling plan, such as a connection to a secondary cooling loop or a quench tank.

-

Mass Transfer and Mixing

Effective mixing is essential for maintaining a uniform temperature and ensuring that reactants are in constant contact.

-

Causality: Poor mixing can create localized "hot spots" where the reaction rate accelerates, leading to thermal runaway and by-product formation. It can also result in incomplete conversion, as some of the solid starting material may not be sufficiently suspended to react.

-

Scale-Up Strategy:

-

Agitator Design: Select an appropriate agitator. A retreat curve impeller or a pitched-blade turbine is often effective for suspending solids and promoting heat transfer away from the reactor walls.

-

Baffles: The reactor should be equipped with baffles to prevent the formation of a central vortex, which would significantly reduce mixing efficiency.

-

Stirring Speed: The agitation speed (RPM) must be carefully optimized. It should be high enough to ensure homogeneity but not so high as to cause excessive mechanical stress or splashing.

-

Process Safety and Hazard Mitigation

A thorough risk assessment is mandatory before any scale-up operation.[3]

-

Chemical Hazards:

-

Acetic Anhydride: Corrosive and a severe irritant. Reacts exothermically with water. All transfers should be conducted in a closed system.

-

Acid Catalysts (H₂SO₄, H₃PO₄): Highly corrosive.

-

-

Process Hazards:

-

Exotherm & Pressure: As discussed, thermal runaway is the primary hazard. The reactor must be fitted with a pressure relief valve and a rupture disc.

-

Acetic Acid Vapor: The quenching step generates significant quantities of acetic acid vapor. The reactor must be vented to a scrubber system to neutralize acidic off-gases.

-

Large-Scale Production Protocol

Objective: To safely and efficiently produce 2,4,5-triacetoxybenzoic acid on a multi-kilogram scale.

Equipment:

-

Jacketed glass-lined reactor (e.g., 100 L) with a retreat curve agitator, baffles, and a bottom outlet valve.

-

Thermal Control Unit (TCU).

-

Addition vessel connected to the reactor via a dip tube.

-

Condenser connected to a scrubber system.

-

Nutsche filter-dryer or centrifuge.

-

Vacuum drying oven.

Protocol:

-

Reactor Charging: Charge the reactor with the specified amount of 2,4,5-trihydroxybenzoic acid.

-

Inerting: Purge the reactor with nitrogen to create an inert atmosphere.

-

Reagent Addition: Begin agitation. Slowly add the acetic anhydride from the addition vessel into the reactor over 2-3 hours. During the addition, maintain the internal temperature at 50-55°C using the TCU.

-

Reaction: After the addition is complete, raise the temperature to 80°C and hold for 1-2 hours. Monitor the reaction progress via a pre-validated in-process control (IPC) method, such as HPLC.

-

Cooling & Quenching: Cool the reaction mass to 20-25°C. Very slowly and carefully, add water to the reactor to quench the excess acetic anhydride. The rate of addition must be controlled to keep the temperature below 40°C. Vent any evolved acetic acid vapors to the scrubber.

-

Crystallization & Isolation: Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystallization. Isolate the product by transferring the slurry to a Nutsche filter or centrifuge.

-

Washing: Wash the product cake with multiple portions of chilled process water until the desired level of purity is achieved (monitored by conductivity or pH of the filtrate).

-

Drying: Dry the product in a vacuum oven at 50-60°C until the loss on drying (LOD) is within specification.

Visualizations

Workflow for TABA Production

Caption: Overall workflow from raw materials to final product.

Key Scale-Up Control Parameters

Quality Control and Characterization

Rigorous analytical testing is required to release the final product. The following table summarizes typical specifications for TABA.

| Parameter | Method | Specification | Rationale |

| Appearance | Visual | White to off-white crystalline powder | Ensures no gross contamination or degradation. |

| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to reference spectrum | Confirms the chemical structure of the molecule. |

| Assay | HPLC | ≥ 99.0% | Determines the purity of the final product. |

| Melting Point | Melting Point Apparatus | 143-145 °C (example) | A sharp melting range is indicative of high purity.[5] |

| Residual Solvents | GC-HS | Toluene ≤ 890 ppm | Ensures solvents used in purification are removed to acceptable levels (ICH guidelines). |

| Loss on Drying | Gravimetric | ≤ 0.5% | Measures the amount of volatile matter (e.g., water, residual solvent). |

Example HPLC Protocol for Purity Analysis

An HPLC method is crucial for quantifying TABA and detecting any impurities, such as the starting material or hydrolysis products. A method for a similar compound, 2,4,5-trimethoxybenzoic acid, can be adapted.[6]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

-

Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 20 mg of TABA in 100 mL of a 50:50 mixture of Acetonitrile and Water.

Conclusion

The successful scale-up of 2,4,5-triacetoxybenzoic acid production hinges on a systematic approach that prioritizes safety and process control. The primary challenge is managing the exothermic nature of the acetylation reaction through engineered solutions like jacketed reactors, controlled reagent addition, and efficient agitation. By moving from a foundational lab-scale protocol to a well-designed, instrumented large-scale process, it is possible to manufacture TABA safely, efficiently, and with consistently high purity. This guide provides the critical framework and causal reasoning necessary for researchers and engineers to navigate the complexities of chemical process scale-up.

References

- Ministry of Health, Labour and Welfare (MHLW), Japan. (n.d.). Analytical Method for 2,4,5-T (Targeted to Agricultural, Animal and Fishery Products).

- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.

- University of Rochester. (2019, September 18). Scale-Up Reaction Safety.

- BenchChem. (n.d.). Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography.

- Hackaday.io. (2015, April 26). Aspirin for everyone.

- PrepChem.com. (n.d.). Synthesis of 3,4,5-triacetoxybenzoic acid.

- Vihita Bio Chem Pvt. Ltd. (2025, April 5). 2,4,5-Trimethoxybenzoic Acid Manufacturer in India.

- University of California, Irvine. (n.d.). 30. Synthesis of an Analgesic: Aspirin.